![molecular formula C16H19N3O B213887 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

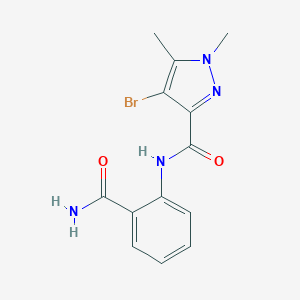

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-38431055 and is a selective antagonist of the cannabinoid receptor type 1 (CB1). In

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide involves its selective antagonistic effect on the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and mood. The compound binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that activate the receptor. This leads to a reduction in appetite, an increase in metabolism, and an improvement in mood.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide have been extensively studied. The compound has been found to reduce food intake and body weight in animal models of obesity. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of metabolic syndrome. The compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide in lab experiments include its selective antagonistic effect on the CB1 receptor, which makes it a useful tool for studying the role of this receptor in regulating appetite, metabolism, and mood. The compound has also been found to have a good safety profile and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer to animals. The compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide. One direction is to further explore its potential therapeutic applications in the treatment of obesity, metabolic syndrome, addiction, anxiety, and depression. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, there is a need for the development of more potent and selective CB1 receptor antagonists that can be used in clinical settings. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.

Synthesis Methods

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide involves the reaction of 2-methylbenzylamine with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-bromo-1H-pyrazole to yield the final product. The synthesis of this compound has been described in detail in the literature.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of obesity, metabolic syndrome, and other related disorders. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression. The compound has been found to have a selective antagonistic effect on the CB1 receptor, which plays a key role in regulating appetite, metabolism, and mood.

properties

Product Name |

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide |

|---|---|

Molecular Formula |

C16H19N3O |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]cyclobutanecarboxamide |

InChI |

InChI=1S/C16H19N3O/c1-12-5-2-3-6-14(12)10-19-11-15(9-17-19)18-16(20)13-7-4-8-13/h2-3,5-6,9,11,13H,4,7-8,10H2,1H3,(H,18,20) |

InChI Key |

YSNKVLOWLSUKOC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CCC3 |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)

![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)

![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)